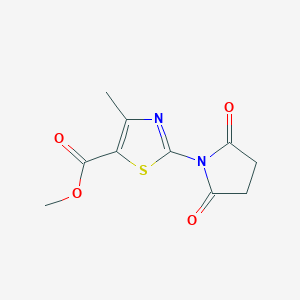

Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the coupling of a pyrrolidinone derivative with a thiazole derivative. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with 4-methyl-1,3-thiazole-5-carboxylic acid methyl ester in the presence of coupling agents such as N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions:

-

Kinetic studies show pseudo-first-order behavior for ester hydrolysis at pH > 10 .

-

The carboxylic acid derivative exhibits reduced solubility in nonpolar solvents .

Nucleophilic Substitution at the Thiazole Ring

The C-4 methyl group and C-2 pyrrolidinone substituent direct electrophilic/nucleophilic attacks to specific positions:

Coupling Reactions via the Carboxylate Group

The methyl ester or carboxylic acid forms amides and esters through standard coupling protocols:

Cyclization and Ring-Opening Reactions

The dioxopyrrolidinyl moiety participates in ring-opening polymerization and recyclization:

Redox Reactions

The thiazole ring exhibits resistance to reduction, but the ester group is susceptible:

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the dioxopyrrolidinyl carbonyl:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| UV (254 nm), acetone | Dimers via cross-conjugated enone photocycloaddition | 30–40% |

Key Stability Considerations:

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate involves several chemical reactions. Typically, it is synthesized through the reaction of thiazole derivatives with pyrrolidine compounds under specific conditions that facilitate the formation of the dioxopyrrolidine structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Potential

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, molecular docking studies have indicated favorable interactions with targets involved in cancer cell proliferation and survival . The compound's ability to act as a molecular hybrid could enhance its efficacy against various cancer types.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions such as diabetes or metabolic syndrome .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which can affect neuronal excitability and pain perception . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share the pyrrolidinone ring but differ in the alkyl substituents attached to the acetamide group.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound has a similar pyrrolidinone structure but includes a benzamide group, which alters its chemical properties and applications.

Uniqueness

Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a pyrrolidinone ring and a thiazole ring, which provides a distinct set of chemical and biological properties

Actividad Biológica

Methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a thiazole ring and a pyrrolidine moiety, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antioxidant , xanthine oxidase inhibitor , and anticancer agent .

Antioxidant Activity

Research indicates that derivatives of thiazole compounds exhibit significant antioxidant properties. For instance, compounds related to 4-methyl-1,3-thiazole-5-carboxylic acid have shown moderate antioxidant activity with IC50 values ranging from 15.3 to 19.6 μM . This suggests that methyl thiazole derivatives may effectively scavenge free radicals and mitigate oxidative stress.

Xanthine Oxidase Inhibition

This compound has been studied for its inhibitory effects on xanthine oxidase (XO), an enzyme implicated in the production of uric acid and reactive oxygen species. Compounds similar to this thiazole derivative demonstrated IC50 values of 3.6 μM for XO inhibition . This property is particularly relevant for conditions such as gout and hyperuricemia.

Anticancer Potential

The anticancer activity of thiazole derivatives has been documented in several studies. For example, certain thiazole compounds have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7) through mechanisms that may involve apoptosis induction and cell cycle arrest . The molecular docking studies further support the interaction of these compounds with target proteins involved in cancer progression.

Case Study 1: Xanthine Oxidase Inhibition

A study evaluated several thiazole derivatives for their ability to inhibit xanthine oxidase. The compound with the highest activity exhibited an IC50 value of 3.6 μM, indicating strong potential as a therapeutic agent for managing elevated uric acid levels .

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant capabilities of various thiazole derivatives, this compound was found to possess moderate antioxidant activity. The results highlighted its potential role in reducing oxidative stress-related damage in cells .

Research Findings Summary Table

Propiedades

IUPAC Name |

methyl 2-(2,5-dioxopyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-5-8(9(15)16-2)17-10(11-5)12-6(13)3-4-7(12)14/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQHOPAMADMVAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(=O)CCC2=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.